4-(Benzyloxy)-2-hydroxybenzonitrile
Overview
Description
“4-(Benzyloxy)-2-hydroxybenzonitrile” likely refers to a compound that has a benzonitrile group (a benzene ring with a nitrile group attached), a benzyloxy group (a benzene ring with an oxygen and a benzyl group attached), and a hydroxy group (an oxygen and hydrogen atom) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzyloxy compound with a hydroxybenzonitrile compound under appropriate conditions . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis
The chemical reactions involving this compound could include various organic reactions, such as nucleophilic substitutions or electrophilic additions . The exact reactions would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .Scientific Research Applications
Application
“4-(Benzyloxy)-2-hydroxybenzonitrile” is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes .
Method
The Schiff base ligands are synthesized by a condensation reaction of “4-(Benzyloxy)-2-hydroxybenzonitrile” with various aminophenol derivatives . These ligands then coordinate with metal ions in a 1:1 molar ratio to form the complexes .
Results
The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, having IC50 values in the 2.98 to 3.89 μM range .
2. Synthesis of Chalcone Derivatives
Application
“4-(Benzyloxy)-2-hydroxybenzonitrile” is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
Method
The chalcone derivatives are synthesized by coupling “4-(Benzyloxy)-2-hydroxybenzonitrile” with aromatic substituted aldehydes .
Results
The synthesized chalcone derivatives were screened for antimicrobial activity .
3. Synthesis of Metal Complexes
Application
“4-(Benzyloxy)-2-hydroxybenzonitrile” is used in the synthesis of Schiff base ligands, which are then used to create metal complexes .
Method
The Schiff base ligands are synthesized by a condensation reaction of “4-(Benzyloxy)-2-hydroxybenzonitrile” with various aminophenol derivatives . These ligands then coordinate with metal ions in a 1:1 molar ratio to form the complexes .
Results
The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, having IC50 values in the 2.98 to 3.89 μM range .
4. Medical Depigmentation
Application
“4-(Benzyloxy)-2-hydroxybenzonitrile”, also known as Monobenzone, is used as a topical drug for medical depigmentation .
Method
Monobenzone is applied topically to the skin to cause depigmentation .
Results
Monobenzone causes permanent depigmentation, making it useful in treating conditions like vitiligo .
5. Synthesis of Metal Complexes
Application
“4-(Benzyloxy)-2-hydroxybenzonitrile” is used in the synthesis of Schiff base ligands, which are then used to create metal complexes .
Method
The Schiff base ligands are synthesized by a condensation reaction of “4-(Benzyloxy)-2-hydroxybenzonitrile” with various aminophenol derivatives . These ligands then coordinate with metal ions in a 1:1 molar ratio to form the complexes .
Results
The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, having IC50 values in the 2.98 to 3.89 μM range .
6. Medical Depigmentation
Application
“4-(Benzyloxy)-2-hydroxybenzonitrile”, also known as Monobenzone, is used as a topical drug for medical depigmentation .
Method
Monobenzone is applied topically to the skin to cause depigmentation .
Results
Monobenzone causes permanent depigmentation, making it useful in treating conditions like vitiligo .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-4-phenylmethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJDJBGNPQFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572919 | |
Record name | 4-(Benzyloxy)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-hydroxybenzonitrile | |
CAS RN |
189439-24-5 | |
Record name | 4-(Benzyloxy)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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